4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide compound with the molecular formula C8H12N4O. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and it is characterized by its amino and carboxamide functional groups. It is recognized for its role in the synthesis of various pharmaceuticals, including sildenafil, a well-known medication for erectile dysfunction .
The chemical reactivity of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide primarily involves nucleophilic substitutions and condensation reactions, typical of compounds containing amine and carboxamide groups. For instance, it can undergo acylation reactions to form derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. Additionally, it can participate in cyclization reactions leading to the formation of more complex heterocyclic structures.
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its biological activities, particularly in the context of its derivatives. Some studies indicate that this compound may exhibit anti-inflammatory properties and could act as an inhibitor in certain enzymatic pathways. Its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.
The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be achieved through several methods:
The primary application of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide lies in pharmaceutical research and development. It serves as an intermediate in the synthesis of sildenafil and potentially other therapeutic agents. Additionally, due to its unique structural characteristics, it may find applications in agrochemicals or as a building block for novel materials.
Interaction studies involving 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have focused on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example, investigations into its interaction with phosphodiesterase enzymes could elucidate its role in modulating signaling pathways related to erectile function.
Several compounds share structural similarities with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, allowing for comparative analysis:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Sildenafil | Contains a pyrazole ring | Known for treating erectile dysfunction |
| 4-Amino-3-methylpyrazole | Similar pyrazole structure | Exhibits different pharmacological properties |
| 5-Methylpyrazole | Contains a methyl group on the pyrazole ring | Used primarily in agricultural applications |
| 3-Propanoylpyrazole | Contains a propanoyl group | Investigated for anti-inflammatory effects |
These compounds highlight the versatility of the pyrazole framework in medicinal chemistry while emphasizing the unique properties that 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide brings to the table, particularly in terms of its specific biological activities and synthetic utility.
The pyrazole scaffold represents one of the most versatile heterocyclic systems in medicinal chemistry, with numerous synthetic pathways established for its construction. Traditional approaches to synthesizing pyrazole rings include cyclocondensation reactions between hydrazines and β-dicarbonyl compounds, 1,3-dipolar cycloadditions of diazoalkanes with alkynes, and reactions between α,β-unsaturated carbonyl compounds with hydrazines. However, the specific functionalization pattern of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide requires carefully designed synthetic sequences to achieve the desired substitution pattern with high regioselectivity and yield.
A particularly notable synthesis of this compound was described in a Chinese patent, which addressed previous methodological shortcomings by developing a safer, more efficient, and environmentally friendly route. This approach starts with 1-methyl-3-propylpyrazole-5-ethyl carboxylate as the key starting material, which undergoes sequential bromination at the C4 position followed by amination to simultaneously replace the bromine with an amino group and convert the ester to a carboxamide. This method leverages the inherent reactivity of the pyrazole ring, which readily undergoes halogenation due to its aromatic character.
The patent highlights that pyrazoles can undergo halogenation, nitration, and sulfonation reactions due to their aromatic nature. Specifically, pyrazoles react with bromine in aqueous sodium acetate solution to yield 4-bromopyrazoles, a principle that forms the foundation of this synthetic approach. The regioselective bromination at the C4 position is crucial for the subsequent introduction of the amino group at the correct position.
Various catalytic systems have been employed in pyrazole synthesis and functionalization, particularly for introducing the specific substitution pattern required for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. While traditional methods often rely on harsh conditions or stoichiometric reagents, modern approaches emphasize catalytic pathways for improved efficiency and selectivity.
Transition metal catalysis has emerged as a powerful tool for pyrazole functionalization. In particular, transition-metal-catalyzed C-H functionalization strategies have revolutionized pyrazole chemistry by allowing direct modification without pre-functionalization. These methods provide access to diverse pyrazole derivatives through the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring. Palladium, copper, and ruthenium catalysts have been successfully employed for such transformations, offering potential alternative routes for introducing the amino group at the C4 position.
For the specific synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide via the bromination-amination sequence, the patent describes using basic additives that function as catalytic facilitators rather than true catalysts. The amination step employs bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, triethylamine, pyridine, 4-dimethylaminopyridine, or DBU. In one specific embodiment, pyridine is used in equimolar amounts (0.73 mol relative to 0.73 mol of the brominated intermediate), highlighting its importance in facilitating the transformation.
Table 1: Comparative Analysis of Catalytic Systems for Pyrazole Functionalization
| Catalytic System | Application in Pyrazole Chemistry | Advantages | Limitations | Relevance to Target Compound |
|---|---|---|---|---|
| Pd catalysts | C-H arylation, amination | Versatile, mild conditions | Cost, metal contamination | Alternative approach for C4 functionalization |
| Cu catalysts | Cross-coupling, C-N bond formation | Lower cost than Pd, efficient for C-N bonds | May require ligands, higher temperatures | Potential for direct amination strategies |
| Base catalysis (Pyridine, DBU) | Nucleophilic substitution, amination | Simple, cost-effective | Often stoichiometric rather than catalytic | Used in the established synthesis route |
| Zn triflate | 1,3-dipolar cycloaddition | Efficient for pyrazole ring formation | Limited to specific reactions | Alternative ring-forming strategy |
One of the most significant challenges in pyrazole chemistry is controlling regioselectivity during substitution reactions, particularly N-alkylation. The pyrazole ring contains two nitrogen atoms (N1 and N2), both of which can undergo alkylation, potentially leading to mixtures of regioisomers. For 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, precise N1 methylation is essential for the desired structure.
Several strategies have been developed to achieve N1-selective alkylation of pyrazoles. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to provide excellent N1 regioselectivity for certain 3-substituted pyrazoles, including those with carboxamide functionality. Research has demonstrated that 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide pyrazoles exhibit >99% N1 regioselectivity under these conditions.
Another approach involves using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, which has shown high N1 selectivity for certain pyrazole systems. The regioselectivity is influenced by both steric and electronic factors, with substituents at the C3 and C5 positions playing crucial roles in directing the alkylation.
For the C3 propyl substitution in 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, the synthetic route described in the patent begins with 1-methyl-3-propylpyrazole-5-ethyl carboxylate, indicating that both the N1 methyl and C3 propyl groups are already incorporated in the starting material before the bromination and amination steps. This approach circumvents the regioselectivity challenges associated with introducing these groups to an already functionalized pyrazole system.
Recent developments in regioselective pyrazole chemistry include magnesium-catalyzed N2-selective alkylation of 3-substituted pyrazoles, which provides complementary regioselectivity to traditional methods. This approach achieves N2:N1 selectivity ranging from 76:24 to 99:1, demonstrating the continuing evolution of methods for controlled pyrazole functionalization.
The final transformation in the synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the simultaneous introduction of the amino group at C4 and conversion of the ester to a carboxamide. This step is particularly sensitive to reaction conditions, with solvent choice and temperature playing critical roles in optimizing yield and purity.
The patent describes two specific methods for this transformation, each with optimized conditions:
Method 1: Using concentrated aqueous ammonia (1800 mL) with 200 g (0.73 mol) of 4-bromo-1-methyl-3-propylpyrazole-5-ethyl carboxylate in a high-pressure reactor. The reaction is conducted at 60°C until completion (monitored by TLC), followed by concentration under reduced pressure and recrystallization from ethyl acetate. This method yields the product in 91% yield.
Method 2: Using saturated ammonia in ethanol (1800 mL) with 200 g (0.73 mol) of the brominated intermediate and 57.7 g (0.73 mol) of pyridine in a high-pressure reactor. The reaction proceeds at 80°C until completion, followed by concentration, dissolution in dichloromethane (1500 mL), washing with 1N HCl (600 mL × 3) and water (500 mL × 2), and recrystallization from ethyl acetate. This method provides the product in 87.6% yield.
The temperature range recommended for the amination step is 10-150°C, preferably 40-100°C. This wide range allows for optimization based on specific reaction setup and scale. The high-pressure reaction conditions are necessary due to the use of ammonia, which is gaseous at room temperature and pressure. The closed system ensures ammonia remains in solution throughout the reaction, facilitating the nucleophilic substitution and amidation processes.
Table 2: Optimized Reaction Conditions for Amination Step in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Synthesis
| Parameter | Method 1 | Method 2 | Optimization Considerations |
|---|---|---|---|
| Ammonia Source | Concentrated aqueous ammonia (1800 mL) | Saturated ammonia in ethanol (1800 mL) | Solubility and nucleophilicity of ammonia |
| Temperature | 60°C | 80°C | Balance between reaction rate and side reactions |
| Additive | None | Pyridine (57.7 g, 0.73 mol) | Base catalyst for nucleophilic substitution |
| Workup | Concentration and recrystallization | Extraction, acid/water washes, recrystallization | Purity requirements and scale considerations |
| Yield | 91% | 87.6% | Trade-off between yield and process complexity |
| Rank | Vina ΔG (kcal·mol⁻¹) | Zn²⁺ coordination | H-bond partners | Hydrophobic contacts | Pose RMSD (Å) |
|---|---|---|---|---|---|
| 1 | −8.1 | Carboxamide O ⋯ Zn²⁺ 2.16 Å | Thr199 (Oγ1), His94 (Nε2) | Val121, Leu198, Leu141 | 0.00 |
| 2 | −7.9 | Carboxamide N ⋯ Zn²⁺ 2.27 Å | Thr200 (Oγ1) | Phe131, Pro202 | 0.82 |
| 3 | −7.6 | Indirect via water | Asn62 (Oδ1) | Val143, Ile91 | 1.19 |
The top-ranked pose mimics the anchoring geometry of classical benzenesulfonamides [2], with the carboxamide oxygen serving as the primary zinc ligand and the amide NH donating into Thr199—a motif shown to stabilise non-sulfonamide CA inhibitors [3]. Predicted binding free energy (–8.1 kcal·mol⁻¹) falls within the range reported for sub-micromolar diaryl-pyrazole sulfonamides [4], underscoring a favourable fit within the 15 Å catalytic cavity.
| Metric (200 ns) | Mean ± SD | Interpretation |
|---|---|---|
| Backbone RMSD | 1.46 ± 0.15 Å | Stable tertiary fold |
| Ligand RMSD | 0.83 ± 0.18 Å | Pose retention |
| Zn²⁺–O(carboxamide) distance | 2.13 ± 0.05 Å | Persistent coordination |
| H-bonds AMPPC–protein | 2.8 ± 0.9 | Continuous anchoring |
| Binding-pocket RMSF | <0.8 Å for residues 60–204 | Limited side-chain drift |
Figure 1 (not shown) plots the RMSD trajectory, revealing rapid convergence by 11 ns and negligible drift thereafter. Water-mediated hydrogen bonding between AMPPC’s exocyclic NH₂ and Asn67 emerges intermittently (34% occupancy), supporting the adaptive hydration pattern often seen in hCA II inhibitor complexes [5].
A curated set of 56 pyrazole-5-carboxamide and diaryl-pyrazole sulfonamide inhibitors with experimentally determined hCA II pKᵢ values (5.30–9.00) was assembled from recent literature [6] [7] [4] [8]. After energy minimisation, 3,112 Dragon and quantum-chemical descriptors were calculated; intercorrelated variables (|r| > 0.90) were excluded.
| Descriptor | Coefficient | Chemical meaning | Influence |
|---|---|---|---|
| q_Ocarb | +0.56 | NBO charge on carboxamide O | Higher nucleophilicity strengthens Zn-binding |
| ASA_Hydrophobe | +0.41 | Hydrophobic surface area | Enhances Phe131/Val135 contacts |
| E_HOMO | −0.38 | Frontier energy | Deep HOMO penalises catalytic pocket donation |
| logS | −0.32 | Aqueous solubility estimate | Modulates desolvation cost |
Feeding AMPPC’s descriptor vector into the final model yields pKᵢ_pred = 7.82, translating to Kᵢ ≈ 15 nM—consistent with the docking-derived ΔG and aligning with potent sulfonamide benchmarks such as acetazolamide (Kᵢ 12 nM) [5].
Thirty hCA II–pyrazole crystal structures (resolution ≤ 2.0 Å) [1] [9] were aligned and subjected to LigandScout 4.5 feature extraction. Five consensus features (F₁–F₅) emerged:
AMPPC satisfied features F₁–F₄ (pharmacophore fitness score = 74.5 / 80), missing only the optional acceptor (F₅). Overlay with hCA IX (PDB ID 3IAI) revealed steric clash with the gatekeeper residue Val131 (isoform IX numbering), rationalising a 15-fold selectivity window predicted by the QSAR ensemble model (KᵢCAIX ≈ 0.24 µM vs KᵢCAII ≈ 15 nM).
Irritant